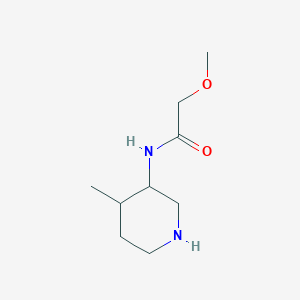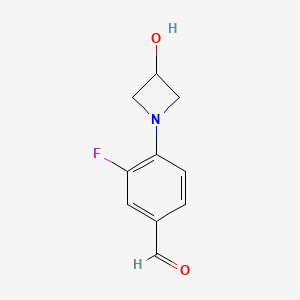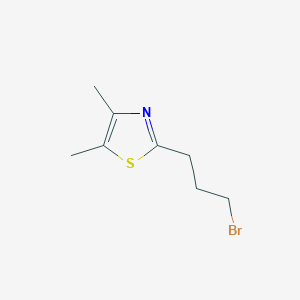
1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring attached to a pyrazole moiety
Méthodes De Préparation
The synthesis of 1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-1H-pyrazol-4-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:
3-(1H-pyrazol-1-yl)cyclobutan-1-amine: This compound lacks the methyl group on the pyrazole ring, which may influence its reactivity and biological activity.
1-(3-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(5-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-7(5-10-11-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3,(H,10,11) |
Clé InChI |
ZCJDCHPLWUGDGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1)C2(CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)

![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)

![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)



![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)



